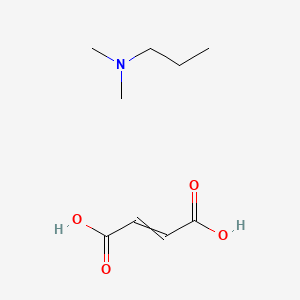
but-2-enedioic acid;N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dimethylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of fumaric acid with N,N-dimethylpropan-1-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amine group in N,N-dimethylpropan-1-amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different carboxylic acids, while substitution reactions may produce various substituted amines.
Scientific Research Applications
But-2-enedioic acid;N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various chemical reactions. The dicarboxylic acid moiety can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Butenedioic acid:
N,N-Dimethylpropan-1-amine: A tertiary amine that is a component of the compound.
2,2-Dimethylpropan-1-amine: Another tertiary amine with a similar structure.
Uniqueness
But-2-enedioic acid;N,N-dimethylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule
Properties
CAS No. |
93040-41-6 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H13N.C4H4O4/c1-4-5-6(2)3;5-3(6)1-2-4(7)8/h4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
KXOZVYVHNXJDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















